molecular formula C15H19FN2O2S2 B2738527 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946248-94-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2738527
CAS No.: 946248-94-8
M. Wt: 342.45
InChI Key: PQKBFSJCYNLRHR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The compound features a dimethylaminoethyl side chain bearing a thiophen-3-yl moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S2/c1-11-8-13(4-5-14(11)16)22(19,20)17-9-15(18(2)3)12-6-7-21-10-12/h4-8,10,15,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBFSJCYNLRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to delve into its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H20FN3O2S
  • Molecular Weight : 349.42 g/mol
  • Key Functional Groups : Dimethylamino group, thiophene ring, sulfonamide group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of the dimethylamino group is crucial for its interaction with receptors, potentially influencing mood and anxiety pathways.

In Vitro Studies

  • Ames Test : The compound was evaluated for mutagenicity using the Ames test, where it exhibited strong positive results, indicating potential genotoxic effects .
  • Cell Viability Assays : In human cell lines, the compound demonstrated cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship in its biological activity.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit various enzymes involved in metabolic pathways. Preliminary results indicate moderate inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

In Vivo Studies

In animal models, the compound showed promising results in reducing anxiety-like behaviors and improving cognitive functions. These effects were measured through standard behavioral tests such as the elevated plus maze and the Morris water maze.

Case Studies

  • Case Study 1 : A study involving rats demonstrated that administration of the compound led to significant reductions in anxiety levels compared to control groups. Behavioral assessments indicated enhanced exploratory behavior and reduced avoidance responses .
  • Case Study 2 : In a separate study focusing on neuroprotective effects, the compound was shown to mitigate neuronal damage induced by oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis of Biological Activities

Activity TypeThis compoundReference
MutagenicityStrong positive in Ames test
CytotoxicityDose-dependent cytotoxic effects observed
Enzyme InhibitionModerate inhibition of cytochrome P450 enzymes
Neuroprotective EffectsMitigated oxidative stress-induced neuronal damage
Behavioral EffectsReduced anxiety-like behaviors in animal models

Comparison with Similar Compounds

Structural Analogues with Thiophen-3-yl Moieties

Compounds such as N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () and N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () share the thiophen-3-yl group but differ in their core structures and substituents:

  • Core Structure: The target compound employs a benzenesulfonamide backbone, whereas analogs in –3 utilize benzamide scaffolds.
  • Substituents: The dimethylaminoethyl group in the target compound contrasts with ethoxyethyl-piperazine derivatives in . The dimethylamino group may improve solubility, while piperazine moieties in analogs are often employed to modulate receptor affinity (e.g., dopamine D3 receptors) .

Table 1: Comparison of Thiophen-3-yl-Containing Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield
Target Compound Benzenesulfonamide 4-Fluoro-3-methyl, dimethylaminoethyl Not provided Not provided
N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () Benzamide Bromoethoxyethyl Not provided 63%
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () Benzamide Chlorophenylpiperazine-ethoxyethyl Not provided 48%

Sulfonamide Derivatives

Sulfonamides like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide () and 1-Fluoro-4-(methylsulfonyl)benzene () highlight the diversity of this class:

  • Substitution Patterns : The target compound’s 4-fluoro-3-methyl substitution is distinct from the 2-chloroacetyl group in or the unsubstituted methylsulfonyl in . Fluorine at the 4-position may enhance metabolic stability and membrane permeability compared to bulkier substituents .
  • Functional Groups: The dimethylaminoethyl-thiophene side chain in the target compound is absent in simpler sulfonamides, suggesting tailored design for specific steric or electronic interactions.

Dimethylamino-Containing Compounds

2-(Dimethylamino)ethanethiol () and N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () share the dimethylamino group but differ in other structural aspects:

  • In , the dimethylamino group is part of a propyl linker in a quinoline carboxamide, which may influence pharmacokinetics .
  • Biological Implications : While ’s compounds modulate kynurenine pathways, the target’s sulfonamide-thiophene system may target different biological pathways, though this remains speculative without direct data.

Q & A

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the amine intermediate. Key steps include:
  • Thiophene coupling : Reacting thiophene-3-yl derivatives with dimethylaminoethyl groups using palladium-catalyzed cross-coupling or nucleophilic substitution.
  • Sulfonylation : Introducing the 4-fluoro-3-methylbenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Purification : Use normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or reverse-phase HPLC for isolating the final product .
    Optimization involves controlling temperature (e.g., ice baths for exothermic steps), solvent polarity (e.g., acetonitrile for SN2 reactions), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of thiophene protons (δ 6.5–7.5 ppm), sulfonamide NH (δ ~8.5 ppm), and dimethylamino groups (δ ~2.2 ppm) .
  • Mass Spectrometry (LC/MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 413.1) and fragments corresponding to sulfonamide cleavage .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradients) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Contradictions often arise from variations in:
  • Assay conditions : Standardize parameters (e.g., bacterial strain, incubation time, solvent controls). For example, antibacterial activity may differ between E. coli (Gram-negative) and S. aureus (Gram-positive) due to membrane permeability .
  • Compound stability : Conduct stability studies (e.g., pH, temperature) to ensure bioactivity is not compromised during assays.
  • Dose-response curves : Use IC₅₀/EC₅₀ comparisons across studies to identify potency thresholds .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonamide group in hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to evaluate binding free energies (MM/PBSA) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and Hammett constants .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with modified thiophene (e.g., 2-yl vs. 3-yl) or sulfonamide groups (e.g., trifluoromethyl vs. methyl) .
  • In vitro screening : Test analogs against panels of enzymes (e.g., kinases) or cell lines (e.g., cancer) to identify key functional groups .
  • Metabolic stability assays : Use liver microsomes to prioritize derivatives with longer half-lives .

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